

In Silico Modeling of Methyl Tanshinonate Interactions: A Technical Guide

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Compound of Interest

Compound Name: Methyl Tanshinonate

Cat. No.: B091732

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Abstract: **Methyl Tanshinonate**, a bioactive diterpenoid quinone derived from the roots of *Salvia miltiorrhiza*, has garnered significant interest for its diverse pharmacological potential. Understanding the molecular mechanisms underlying its activity is paramount for targeted drug development. In silico modeling offers a powerful, resource-efficient approach to elucidate the interactions between **Methyl Tanshinonate** and its biological targets, predict its pharmacokinetic properties, and guide further experimental validation. This technical guide provides a comprehensive overview of the computational methodologies used to study these interactions, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Known Biological Targets and Activities

Methyl Tanshinonate is a derivative of tanshinone, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-platelet aggregation effects.[1][2] Computational and experimental studies have begun to identify specific protein targets for **Methyl Tanshinonate** itself. A notable example is its inhibitory activity against viral proteases, which are essential for viral replication.[3]

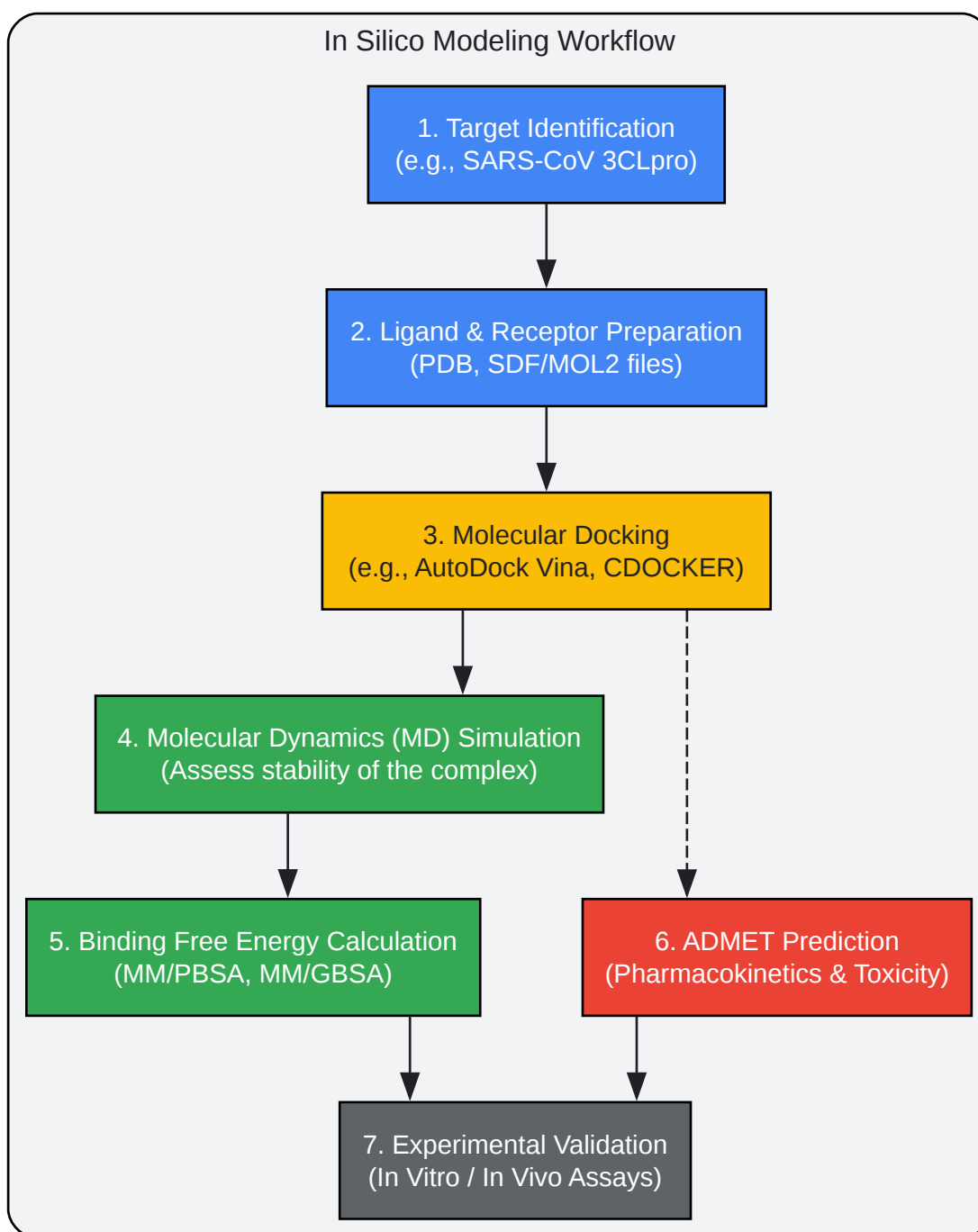
Molecular docking studies have predicted that **Methyl Tanshinonate** can bind to the main protease (Mpro or 3CLpro) of SARS-CoV-2, suggesting its potential as an antiviral agent.[4] The active site of SARS-CoV 3CLpro features a Cys145-His41 catalytic dyad, which is a primary target for inhibitors.[3]

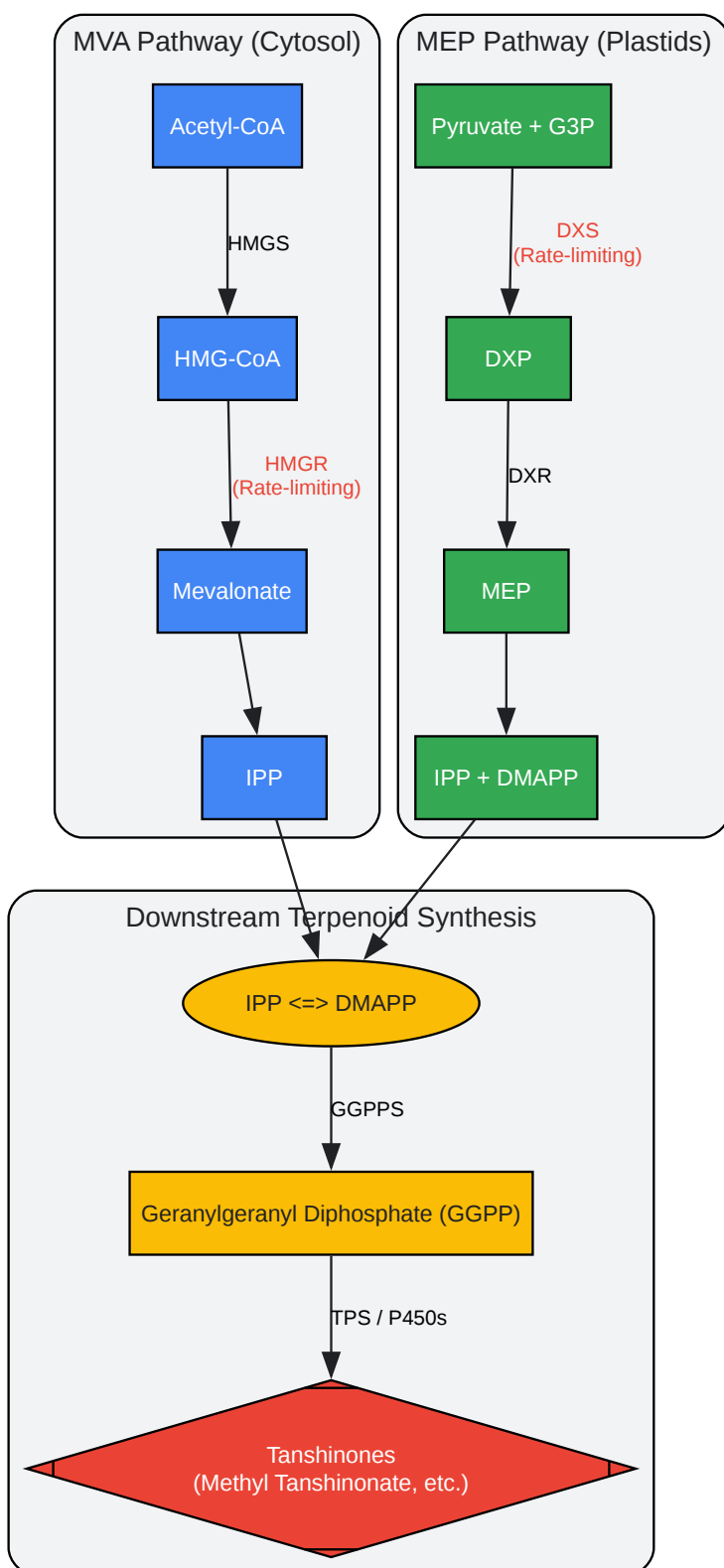
Table 1: Summary of Quantitative Inhibitory Data for Methyl Tanshinonate

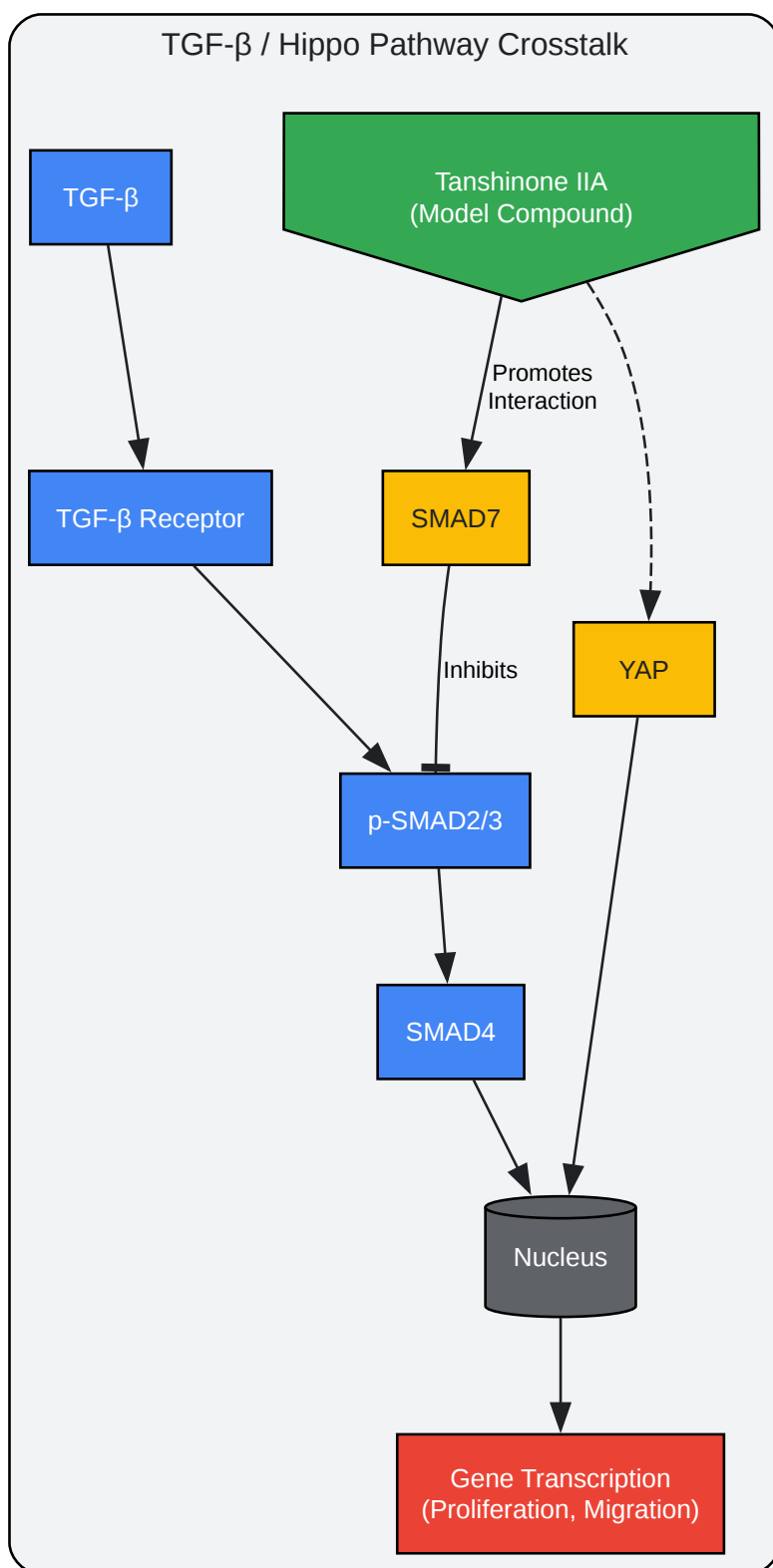
Target Protein	Organism	Assay Type	Quantitative Metric (IC ₅₀)	Reference
SARS-CoV 3CLpro	Human coronavirus	Enzyme Inhibition Assay	21.1 μ M	[3]

Core In Silico Methodologies: Protocols and Workflow

The in silico analysis of **Methyl Tanshinonate**-protein interactions follows a structured workflow, beginning with target identification and culminating in the prediction of its biological activity and ADMET properties.







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